5-Bromo-6-methoxy-1-naphthonitrile
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Overview
Description
5-Bromo-6-methoxy-1-naphthonitrile: is an organic compound with the molecular formula C12H8BrNO It is a derivative of naphthalene, featuring a bromine atom at the 5th position, a methoxy group at the 6th position, and a nitrile group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methoxy-1-naphthonitrile typically involves the bromination of 6-methoxynaphthalene followed by a cyanation reaction. One common method includes:
Bromination: 6-Methoxynaphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5th position.
Cyanation: The resulting 5-bromo-6-methoxynaphthalene is then subjected to a cyanation reaction using a reagent like copper(I) cyanide under appropriate conditions to form the nitrile group at the 1st position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-6-methoxy-1-naphthonitrile can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of 5-substituted-6-methoxynaphthalene-1-carbonitrile derivatives.
Oxidation: Formation of 5-bromo-6-methoxynaphthalene-1-carboxaldehyde.
Reduction: Formation of 5-bromo-6-methoxynaphthalene-1-amine.
Scientific Research Applications
Chemistry: 5-Bromo-6-methoxy-1-naphthonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of polycyclic aromatic compounds and heterocycles.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action for 5-Bromo-6-methoxy-1-naphthonitrile largely depends on its application. In synthetic chemistry, its reactivity is governed by the electronic effects of the substituents on the naphthalene ring. The bromine atom acts as a leaving group in substitution reactions, while the methoxy group can donate electron density through resonance, influencing the reactivity of the molecule.
Comparison with Similar Compounds
5-Bromo-6-methoxynaphthalene-2-carbonitrile: Similar structure but with the nitrile group at the 2nd position.
5-Bromo-6-methoxynaphthalene-1-carboxaldehyde: Similar structure but with a formyl group instead of a nitrile group.
5-Bromo-6-methoxynaphthalene-1-amine: Similar structure but with an amine group instead of a nitrile group.
Properties
CAS No. |
103604-47-3 |
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Molecular Formula |
C12H8BrNO |
Molecular Weight |
262.10 g/mol |
IUPAC Name |
5-bromo-6-methoxynaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8BrNO/c1-15-11-6-5-9-8(7-14)3-2-4-10(9)12(11)13/h2-6H,1H3 |
InChI Key |
MLTJLVQKLKQHPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC(=C2C=C1)C#N)Br |
Origin of Product |
United States |
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